molecular formula C14H13N B1658810 3-phenyl-2,3-dihydro-1H-indole CAS No. 62236-19-5

3-phenyl-2,3-dihydro-1H-indole

Cat. No.: B1658810
CAS No.: 62236-19-5
M. Wt: 195.26 g/mol
InChI Key: XJBKGXQZXZXBRT-UHFFFAOYSA-N
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Description

3-phenyl-2,3-dihydro-1H-indole is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound features a phenyl group attached to the indole ring, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-2,3-dihydro-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst like methanesulfonic acid under reflux conditions . Another method includes the multicomponent reaction involving indole-3-aldehydes, propargylamine, acids, and isocyanides, followed by cyclization .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure maximum product formation and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding indole derivatives.

    Reduction: Reduction reactions can convert it into more saturated compounds.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Electrophilic reagents like halogens and nitrating agents are used under acidic conditions.

Major Products

The major products formed from these reactions include various substituted indoles, which can have significant biological activities and applications in pharmaceuticals.

Scientific Research Applications

3-phenyl-2,3-dihydro-1H-indole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-phenyl-2,3-dihydro-1H-indole involves its interaction with various molecular targets. It can bind to specific receptors or enzymes, modulating their activity. For example, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission and exhibiting potential antidepressant effects .

Comparison with Similar Compounds

Similar Compounds

    Indoline: A similar compound with a saturated ring structure.

    3-phenylindole: Differing by the presence of a double bond in the indole ring.

    Indole-3-acetic acid: A naturally occurring plant hormone with a carboxyl group.

Uniqueness

3-phenyl-2,3-dihydro-1H-indole is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Its phenyl group provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

3-phenyl-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N/c1-2-6-11(7-3-1)13-10-15-14-9-5-4-8-12(13)14/h1-9,13,15H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJBKGXQZXZXBRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2N1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20448783
Record name 3-phenyl-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20448783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62236-19-5
Record name 3-phenyl-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20448783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 4.0 g of 3-phenylindole, 80 ml of 86% ethanol, 35 ml of 48% hydrofluoroboric acid and 0.25 g of 10% Pd/C was hydrogenated at 60 p.s.i. and 60° C. for 18 hours. The reaction mixture was worked up as in Example 2 and 1.9 g of pure 3-phenylindoline was obtained.
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4 g
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35 mL
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0.25 g
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catalyst
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80 mL
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solvent
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Synthesis routes and methods II

Procedure details

1.3 G of 3-phenylindole was suspended in 100 ml of 20% aqueous hydrochloric acid. The mixture was heated to 60° C. while stirring vigorously and 20 g of zinc dust was added thereto in small portions over a period of 45 minutes. On completing the addition of zinc dust, the reaction mixture was heated to 100° C. and maintained at this temperature for one hour, filtered hot, and the filtrate cooled to room temperature and washed with ether. The aqueous layer was basified with 50% aqueous sodium hydroxide and the desired product was extracted with ether and then purified by column chromatography using silica gel. The 3-phenylindoline was obtained in a yield of 0.8 g as a yellow viscous oil.
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0 (± 1) mol
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100 mL
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20 g
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Synthesis routes and methods III

Procedure details

Name
O=C(c1ccccc1)N1CC(c2ccccc2)c2ccccc21
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Synthesis routes and methods IV

Procedure details

A 5.0 g portion of the 3-phenyl-1-(N-tosyl-D-prolyl)-indoline obtained above was suspended in a mixed solution of 40 ml acetic acid and 15 ml concentrated hydrochloric acid, and heated under reflux for 6 hours. The reaction solution was concentrated under reduced pressure and washed with toluene, and then the aqueous layer was made basic with an aqueous sodium hydroxide solution and extracted with diethyl ether. The extract was dried and concentrated to obtain 1.52 g of (+)-3-phenylindoline as yellow crystals.
Name
3-phenyl-1-(N-tosyl-D-prolyl)-indoline
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0 (± 1) mol
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reactant
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15 mL
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40 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-phenyl-2,3-dihydro-1H-indole
Reactant of Route 2
3-phenyl-2,3-dihydro-1H-indole
Reactant of Route 3
3-phenyl-2,3-dihydro-1H-indole
Reactant of Route 4
3-phenyl-2,3-dihydro-1H-indole
Reactant of Route 5
3-phenyl-2,3-dihydro-1H-indole
Reactant of Route 6
3-phenyl-2,3-dihydro-1H-indole

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